
(2S)-2-(2-chlorophenyl)oxirane
Overview
Description
(2S)-2-(2-chlorophenyl)oxirane is a chiral epoxide characterized by a chlorinated aromatic ring attached to an oxirane (epoxide) ring. Its molecular formula is C₈H₇ClO, with a molecular weight of 154.59 g/mol . The compound exhibits stereospecificity due to the (2S)-configuration, influencing its reactivity and biological interactions. Epoxides like this are key intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their electrophilic oxirane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-chlorophenyl)oxirane typically involves the epoxidation of ®-2-chlorostyrene. One common method is the use of chiral (salen)CoIII complexes as catalysts, which facilitate the enantioselective epoxidation of the styrene derivative . The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane at low temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as column chromatography and recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2-chlorophenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form diols.
Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: The major products are 2-chlorophenyl-substituted alcohols, amines, or thiols.
Reduction: The major products are 2-chlorophenyl-1,2-diols.
Oxidation: The major products are more oxygenated derivatives of the original compound.
Scientific Research Applications
Organic Synthesis
(2S)-2-(2-chlorophenyl)oxirane serves as a valuable chiral building block in the synthesis of complex organic molecules. Its epoxide functionality allows for various reactions, including:
- Ring-opening Reactions : The epoxide ring can be opened by nucleophiles, facilitating the formation of diverse organic compounds.
- Synthesis of Pharmaceuticals : It is utilized as a precursor for synthesizing bioactive compounds such as anticancer agents and antibiotics.
Application | Description |
---|---|
Chiral Building Block | Used in asymmetric synthesis to produce specific enantiomers. |
Precursor for Pharmaceuticals | Key intermediate in the synthesis of biologically active compounds. |
Medicinal Chemistry
Research indicates that this compound possesses significant biological activity, particularly in antimicrobial and anticancer research.
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, likely due to interactions with proteins and nucleic acids.
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects on certain cancer cell lines, warranting further investigation into its therapeutic applications.
Biological Activity | Observations |
---|---|
Antimicrobial | Effective against multiple bacterial strains. |
Anticancer | Shows cytotoxic effects on specific cancer cell lines. |
Material Science
The compound is also explored for its utility in material science:
- Monomer for Polymers : It can be used as a monomer in ring-opening polymerization, leading to the development of polymers with unique properties.
- Biodegradable Polymers : Research suggests potential applications in creating biodegradable materials for drug delivery systems and tissue engineering.
Material Application | Characteristics |
---|---|
Monomer | Forms polymers with specific functionalities. |
Biodegradable Polymers | Suitable for drug delivery and tissue engineering applications. |
Biological Studies
This compound is utilized in biological research to study enzyme-catalyzed reactions and the development of chiral catalysts. Its ability to undergo ring-opening reactions makes it a useful tool for investigating reaction mechanisms and interactions with biomolecules.
Case Studies
-
Antimicrobial Activity Study :
A study demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve the formation of covalent bonds with essential biomolecules, disrupting cellular functions. -
Anticancer Potential Investigation :
In vitro studies revealed that this compound could inhibit the growth of specific cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies. -
Polymer Development :
Researchers successfully synthesized biodegradable polymers using this compound as a monomer. These polymers demonstrated promising properties for drug delivery applications, highlighting their potential in medical fields.
Mechanism of Action
The mechanism of action of (2S)-2-(2-chlorophenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to introduce chirality and functional groups into target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
2-(3-Chlorophenyl)oxirane
- CAS : 20697-04-5
- Molecular Formula : C₈H₇ClO
- Molecular Weight : 154.59 g/mol
- Key Differences : The chlorine substituent is at the meta (3rd) position on the phenyl ring instead of the ortho (2nd) position. This alters electronic distribution, reducing steric hindrance near the oxirane ring.
- Applications : Used in asymmetric catalysis but with lower enantioselectivity compared to the 2-chloro analog due to reduced steric effects .
2-(4-Fluorophenyl)oxirane
- CAS : 134356-74-4
- Molecular Formula : C₈H₇FO
- Molecular Weight : 152.16 g/mol
- Key Differences : A fluorine atom replaces chlorine at the para (4th) position. Fluorine’s electronegativity increases the compound’s polarity, enhancing solubility in polar solvents.
- Applications : Preferred in fluorinated drug precursors for improved metabolic stability .
Halogenated Derivatives
2-(2-Chloro-4-fluorophenyl)oxirane
- CAS : 1340106-35-5
- Molecular Formula : C₈H₆ClFO
- Molecular Weight : 172.59 g/mol
- Key Differences : Contains both chlorine (2nd position) and fluorine (4th position), creating a synergistic electronic effect. The molecular weight increases by ~18 g/mol compared to the parent compound.
- Applications : Investigated in dual-action antifungal agents due to enhanced lipophilicity .
(2S)-2-(5-Fluoro-2-methylphenyl)oxirane
- CAS : 2227804-95-5
- Molecular Formula : C₉H₉FO
- Molecular Weight : 152.16 g/mol
- Key Differences : A methyl group at the 2nd position and fluorine at the 5th position increase steric bulk and modulate electronic properties.
- Applications : Studied in prodrug formulations for controlled release .
Stereoisomers
(R)-(-)-2-(2-Chlorophenyl)oxirane
- CAS : 141394-10-7
- Molecular Formula : C₈H₇ClO
- Molecular Weight : 154.59 g/mol
- Key Differences : The (R)-enantiomer exhibits opposite optical activity ([α]D = -25° vs. +25° for the (S)-form). This enantiomer is less common in pharmaceutical synthesis due to lower compatibility with chiral catalysts .
Data Table: Structural and Physicochemical Comparison
Key Research Findings
Stereochemical Impact : The (2S)-configuration of this compound shows 20% higher yield in asymmetric cycloadditions compared to its (R)-enantiomer, attributed to better alignment with chiral catalysts .
Halogen Effects : Fluorine substitution (e.g., 4-F) increases metabolic stability by 30% in vivo compared to chlorine analogs, as shown in pharmacokinetic studies .
Antifungal Activity : 2-(2-Chloro-4-fluorophenyl)oxirane demonstrates a 50% lower MIC (Minimum Inhibitory Concentration) against Candida albicans than the parent compound due to enhanced membrane permeability .
Biological Activity
(2S)-2-(2-chlorophenyl)oxirane, also known as a chlorinated epoxide, is a compound with significant biological activity. Its unique structure, characterized by a three-membered oxirane ring and a chlorophenyl substituent, contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClO
- Molecular Weight : 154.59 g/mol
- Structure : The presence of the epoxide group makes it susceptible to nucleophilic attacks, which plays a crucial role in its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The specific mechanisms are believed to involve disruption of bacterial cell walls and interference with metabolic pathways.
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its role as a potential therapeutic agent.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that the compound reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 25 µM.
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25 | Induction of apoptosis via ROS |
HeLa | 30 | Cell cycle arrest at G2/M phase |
A549 | 20 | Inhibition of DNA synthesis |
The mechanism by which this compound exerts its biological effects is primarily attributed to its epoxide functionality. The strained oxirane ring undergoes nucleophilic attack by cellular nucleophiles, leading to the formation of covalent adducts with proteins and nucleic acids. This interaction can disrupt normal cellular processes and lead to cell death.
Interaction with Biological Macromolecules
- Proteins : The compound has been shown to modify cysteine residues in proteins, potentially altering their function.
- Nucleic Acids : Studies suggest that this compound can form adducts with DNA, leading to mutagenic effects.
Research Applications
This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its applications include:
- Development of new antimicrobial agents.
- Synthesis of anticancer compounds.
- Exploration in material science for creating biodegradable polymers.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2S)-2-(2-chlorophenyl)oxirane with high enantiomeric excess (ee)?
- Methodology : Enantioselective synthesis can be achieved via enzymatic cascades, such as styrene monooxygenase-mediated epoxidation of styrene derivatives. For example, asymmetric azidohydroxylation using biomimetic enzymatic systems has been reported for similar styrene oxides, yielding high stereochemical purity . Chemical methods, such as Sharpless epoxidation with chiral ligands, may also be adapted, though reaction conditions (e.g., solvent, temperature) must be optimized to minimize racemization.
Q. How can researchers characterize the stereochemical purity and structural configuration of this compound?
- Methodology :
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose-based columns) with a hexane/isopropanol mobile phase to resolve enantiomers.
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H NMR to confirm stereochemistry. For absolute configuration, single-crystal X-ray diffraction is definitive, as demonstrated for analogous epoxides in structural studies .
- Polarimetry : Measure optical rotation and compare to literature values (e.g., for related compounds).
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodology : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent epoxide ring-opening via hydrolysis or nucleophilic attack. Stability tests under varying pH and humidity conditions are recommended. Use TLC or GC-MS to monitor degradation products over time .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in ring-opening reactions for pharmaceutical intermediates?
- Methodology : The (2S) configuration directs nucleophilic attack to specific positions of the epoxide ring. For example, in acid-catalyzed ring-opening, the nucleophile (e.g., amines, thiols) preferentially attacks the less hindered carbon. Kinetic studies using O-labeled water or isotopic tracing can map regioselectivity . Compare results to computational models (DFT) predicting transition-state energies .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Methodology : Discrepancies may arise from impurities (e.g., residual catalysts) or stereochemical byproducts. Conduct the following:
- HPLC-MS Purity Analysis : Quantify impurities at trace levels (<0.1%).
- Enzymatic Assays : Test both enantiomers separately to isolate stereospecific effects.
- Metabolic Profiling : Use liver microsomes or cytochrome P450 isoforms to assess if metabolic pathways alter activity .
Q. How can computational chemistry predict the interaction of this compound with biological targets?
- Methodology :
- Docking Simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., epoxide hydrolases).
- MD Simulations : Analyze conformational stability in aqueous vs. lipid environments.
- QSAR Models : Corinate substituent effects (e.g., chloro vs. fluoro analogs) with activity data from similar epoxides .
Q. What are the challenges in scaling up enantioselective synthesis of this compound for preclinical studies?
- Methodology :
Properties
IUPAC Name |
(2S)-2-(2-chlorophenyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPJBMWUVSTBPC-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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